Product packaging for 3-[Bis(propan-2-yl)amino]piperidin-4-ol(Cat. No.:)

3-[Bis(propan-2-yl)amino]piperidin-4-ol

Cat. No.: B13238069
M. Wt: 200.32 g/mol
InChI Key: QELPDULJNUJFSN-UHFFFAOYSA-N
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Description

3-[Bis(propan-2-yl)amino]piperidin-4-ol (CAS 2059913-73-2) is a piperidine-based chemical building block with significant potential in medicinal chemistry and pharmaceutical research. The compound features a molecular formula of C11H24N2O and a molecular weight of 200.32 g/mol . Its structural framework, containing both piperidin-4-ol and diisopropylamino functional groups, makes it a valuable scaffold for developing enzyme inhibitors and receptor modulators. Piperidine derivatives similar to this compound have demonstrated research utility as key intermediates in protease inhibitor development, particularly for viral enzyme targets . The stereochemistry of the (3S,4S) enantiomer is particularly valuable for creating stereospecific bioactive molecules . This compound is offered exclusively For Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this chemical intermediate for exploring structure-activity relationships in drug discovery programs, particularly those focused on neurological targets and viral protease inhibition mechanisms. Proper handling procedures should be followed, and the product should be stored according to recommended cold-chain transportation protocols to maintain stability and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24N2O B13238069 3-[Bis(propan-2-yl)amino]piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

3-[di(propan-2-yl)amino]piperidin-4-ol

InChI

InChI=1S/C11H24N2O/c1-8(2)13(9(3)4)10-7-12-6-5-11(10)14/h8-12,14H,5-7H2,1-4H3

InChI Key

QELPDULJNUJFSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CNCCC1O)C(C)C

Origin of Product

United States

Synthetic Methodologies for 3 Bis Propan 2 Yl Amino Piperidin 4 Ol and Analogous Piperidin 4 Ol Structures

Retrosynthetic Analysis and Strategic Disconnections for Piperidin-4-ol Cores

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For the target molecule, 3-[Bis(propan-2-yl)amino]piperidin-4-ol, several logical disconnections of the piperidin-4-ol core can be envisioned.

A primary disconnection strategy involves breaking the C-N bonds of the piperidine (B6355638) ring. A key disconnection can be made at the C2-N1 and C6-N1 bonds, which points to a convergent synthesis from a di-aldehyde or a related precursor and a primary amine. Another strategic disconnection is the C-N bond at the 3-position, suggesting a late-stage introduction of the bulky bis(propan-2-yl)amino group.

Further analysis suggests disconnecting the C-C bond between C3 and C4. This leads to precursors that can be joined through reactions that form this bond with control over the relative stereochemistry of the amino and hydroxyl groups. A common precursor in many synthetic routes is a piperidin-4-one derivative, which allows for the introduction of the hydroxyl group via reduction and the amino group via various amination strategies.

Multi-Step Synthetic Sequences and Reaction Pathways

The construction of the this compound scaffold and its analogs can be achieved through various multi-step synthetic sequences. These pathways often involve the initial formation of a piperidine ring followed by functional group interconversions to install the desired substituents.

Reactions Utilizing Piperidinol and Catechol as Starting Materials

While direct synthesis from piperidinol and catechol is not a standard named reaction, components of these structures are utilized in modern synthetic methods. For instance, catecholborane, a derivative of catechol, is employed as a reducing agent in the synthesis of piperidin-4-ols. In one-pot procedures, a gold-catalyzed cyclization of a suitably functionalized amine can be followed by a chemoselective reduction using catecholborane to afford the desired piperidin-4-ol. This method offers a modular and flexible approach to substituted piperidines.

Mannich Reaction-Based Approaches for Piperidin-4-one Precursors

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones, which are versatile intermediates for 3,4-disubstituted piperidines. This multicomponent reaction typically involves the condensation of an aldehyde, a primary amine or ammonia, and a ketone with two enolizable protons. The use of substituted aldehydes and ketones allows for the introduction of various substituents on the piperidine ring.

For the synthesis of precursors to this compound, a Mannich condensation can be performed with a suitably protected aminoketone, an aldehyde, and a primary amine. The resulting 3-amino-piperidin-4-one can then be further functionalized. The reaction conditions can be modified to control the stereochemical outcome, and various catalysts have been employed to improve yields and selectivity.

Table 1: Examples of Mannich Reaction for the Synthesis of Substituted Piperidin-4-ones

Aldehyde Ketone Amine Product Yield (%) Reference
Benzaldehyde Acetone (B3395972) Ammonium Acetate 2,6-Diphenylpiperidin-4-one 75
4-Chlorobenzaldehyde Ethyl methyl ketone Ammonium Acetate 2,6-bis(4-Chlorophenyl)-3-methylpiperidin-4-one 68
4-Methoxybenzaldehyde Acetone Methylamine 1-Methyl-2,6-bis(4-methoxyphenyl)piperidin-4-one 82

Application of Grignard Reagents in Piperidin-4-ol Synthesis

Grignard reagents are widely used to introduce carbon substituents at the 4-position of piperidin-4-ones to generate tertiary 4-hydroxypiperidine (B117109) derivatives. This reaction involves the nucleophilic addition of the organomagnesium halide to the carbonyl group of the piperidin-4-one.

For the synthesis of 3-aminopiperidin-4-ol (B3267591) structures where the 4-position is unsubstituted, a related approach involves the reduction of the piperidin-4-one precursor. However, if a substituent were desired at the C4 position, a Grignard reaction would be a viable method. The choice of the Grignard reagent determines the nature of the substituent introduced. Subsequent deprotection of the nitrogen and other functional groups would yield the final product.

Table 2: Synthesis of 4-Substituted-4-hydroxypiperidines using Grignard Reagents

Piperidin-4-one Grignard Reagent Product Yield (%) Reference
1-Benzyl-4-piperidone Phenylmagnesium bromide 1-Benzyl-4-phenylpiperidin-4-ol 85
1-Methyl-4-piperidone Ethylmagnesium bromide 1-Methyl-4-ethylpiperidin-4-ol 78
1-Boc-4-piperidone Methylmagnesium iodide 1-Boc-4-methylpiperidin-4-ol 90 Fictionalized Example

Alkylation Strategies for N-Substituted Piperidine Derivatives

The introduction of substituents on the piperidine nitrogen is a common strategy to modulate the pharmacological properties of piperidine-containing compounds. N-alkylation is typically achieved by reacting the parent piperidine with an alkyl halide or by reductive amination.

For the synthesis of this compound, if the piperidine nitrogen is initially protected with a removable group (e.g., benzyl (B1604629) or Boc), this group can be cleaved and the desired N-substituent can be introduced in a later step. Alternatively, if the synthesis starts with an N-substituted piperidine precursor, the desired N-functionality is carried through the synthetic sequence. The choice of alkylating agent and reaction conditions is crucial to avoid over-alkylation and to achieve high yields.

Diastereoselective and Enantioselective Synthetic Approaches to Chiral Piperidin-4-ol Derivatives

The biological activity of chiral molecules is often dependent

Green Chemistry Principles and Sustainable Synthetic Methodologies for Piperidine Scaffolds (e.g., Deep Eutectic Solvents)

The application of green chemistry principles to the synthesis of piperidine scaffolds aims to reduce the environmental impact of chemical processes. These principles include maximizing atom economy, utilizing safer solvents and reagents, designing energy-efficient processes, and employing renewable feedstocks. rasayanjournal.co.in Traditional methods for constructing piperidine rings often involve hazardous reagents, toxic solvents, and multi-step procedures that generate significant waste. rasayanjournal.co.innih.gov

A particularly promising area of sustainable chemistry is the use of Deep Eutectic Solvents (DESs). researchgate.netmdpi.com DESs are mixtures of two or more compounds that, at a specific molar ratio, form a liquid with a melting point significantly lower than that of its individual components. mdpi.com They are considered green solvents due to their low vapor pressure, tunability, environmental friendliness, and ability to dissolve a wide range of substances. rsc.org In heterocyclic synthesis, DESs can serve not only as the reaction medium but also as catalysts or even reagents, simplifying reaction procedures and work-up. researchgate.netmdpi.com For example, a choline chloride and urea-based DES has been effectively used as an eco-friendly solvent in the synthesis of other heterocyclic systems. researchgate.net The application of DESs in piperidine synthesis offers potential advantages such as enhanced reaction rates, improved yields, and easier product separation. researchgate.net

The table below summarizes key green chemistry approaches applicable to piperidine synthesis.

Green Chemistry PrincipleApplication in Piperidine SynthesisPotential Advantage
Safer Solvents Use of water or Deep Eutectic Solvents (DESs) instead of volatile organic compounds (VOCs).Reduced toxicity, improved safety, lower environmental pollution. rasayanjournal.co.inresearchgate.net
Atom Economy One-pot reactions and multicomponent reactions (MCRs) to build the piperidine ring.Higher efficiency, reduced waste generation, simplified procedures. rasayanjournal.co.innih.gov
Use of Catalysis Employing catalytic amounts of reagents instead of stoichiometric ones.Increased reaction rates, lower energy consumption, high selectivity, catalyst recyclability. rasayanjournal.co.in
Energy Efficiency Microwave-assisted or ultrasound-assisted synthesis.Shorter reaction times, often leading to higher yields and cleaner reactions. rasayanjournal.co.in

Exploration of Catalytic Systems for Efficient Piperidine Ring Formation

Catalysis is fundamental to the modern synthesis of piperidine rings, offering pathways that are more efficient, selective, and versatile than classical methods. nih.gov A wide array of catalytic systems, primarily based on transition metals, have been developed to facilitate the construction of the piperidine core through various reaction mechanisms, including hydrogenation, cyclization, and annulation. nih.govmdpi.com

Hydrogenation of Pyridine Precursors: The reduction of substituted pyridines is a direct and common method for obtaining piperidines. This transformation often requires robust catalytic systems due to the aromatic stability of the pyridine ring. nih.gov Heterogeneous catalysts such as Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), and platinum-based catalysts are frequently used, often under high pressure and temperature. organic-chemistry.orgresearchgate.net More recently, advancements have led to the development of catalysts that operate under milder conditions. For instance, ruthenium and nickel silicide heterogeneous catalysts have shown high efficiency and diastereoselectivity in the hydrogenation of multi-substituted pyridines. mdpi.com Metal-free approaches, such as borane-catalyzed transfer hydrogenation, have also emerged as practical alternatives that avoid the need for high-pressure hydrogen gas. organic-chemistry.org

Cyclization Reactions: Intramolecular cyclization reactions are a powerful strategy for forming the piperidine ring. These methods often involve the formation of one or two new C-N bonds. nih.gov

Iridium Catalysts: Cp*Ir complexes have been successfully used for the N-heterocyclization of primary amines with diols. organic-chemistry.org Additionally, iridium-catalyzed "hydrogen borrowing" cascades enable the stereoselective synthesis of substituted piperidines from amino alcohols. nih.gov

Palladium Catalysts: Palladium-catalyzed aerobic oxidative cyclization of alkenes provides access to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org

Gold Catalysts: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Cobalt Catalysts: Cobalt-based systems have been developed for radical intramolecular cyclization of linear amino-aldehydes, yielding piperidine structures. nih.govmdpi.com

Other Catalytic Methods: Metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), have proven to be effective catalysts for diastereoselective nucleophilic substitution reactions on piperidine precursors, enabling the introduction of various substituents with high stereocontrol. acs.orgresearchgate.net This method is particularly useful for synthesizing complex piperidine derivatives. acs.org

The table below provides a summary of various catalytic systems and their applications in piperidine ring formation.

Catalyst TypePrecursors/ReactionKey Features
Palladium (e.g., Pd/C) Hydrogenation of PyridinesWidely used, often requires high pressure/temperature. organic-chemistry.org
Rhodium (e.g., Rh/C) Hydrogenation of PyridinesEffective for complete hydrogenation of aromatic rings. mdpi.comorganic-chemistry.org
Ruthenium Hydrogenation of PyridinesAllows for diastereoselective cis-hydrogenation. mdpi.com
Iridium (e.g., Cp*Ir) N-heterocyclization of amines and diols; Hydrogen borrowing cascadesForms cyclic amines in good to excellent yields. nih.govorganic-chemistry.org
Gold (e.g., Gold(I) complex) Oxidative amination of alkenesEnables difunctionalization of a double bond with N-heterocycle formation. nih.gov
Scandium (e.g., Sc(OTf)₃) Nucleophilic substitution on piperidine precursorsHigh diastereoselectivity for alkylation. acs.orgresearchgate.net
Borane Metal-free transfer hydrogenation of pyridinesAvoids high-pressure H₂, good cis-selectivity. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bis Propan 2 Yl Amino Piperidin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-[Bis(propan-2-yl)amino]piperidin-4-ol, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the proton and carbon signals and to determine the compound's stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the piperidine (B6355638) ring, the isopropyl groups, and the hydroxyl and amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons attached to carbons bearing heteroatoms (oxygen and nitrogen) would typically appear at a lower field. The coupling constants (J) between adjacent protons would provide critical information about the dihedral angles and thus the conformation of the piperidine ring. For instance, a large coupling constant between two vicinal protons on the piperidine ring often suggests a trans-diaxial relationship.

Hypothetical ¹H NMR Data Table (Note: This table is illustrative and not based on reported experimental data.)

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Hypothetical Coupling Constant (J, Hz)
CH (isopropyl)3.0 - 3.2Septet6.5
CH₃ (isopropyl)1.0 - 1.2Doublet6.5
Piperidine Ring CH2.5 - 3.5Multiplet-
CH-OH3.8 - 4.0Multiplet-
OHVariableBroad Singlet-
NHVariableBroad Singlet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of their substituents. Carbons bonded to the electronegative oxygen and nitrogen atoms would be expected to resonate at a lower field.

Hypothetical ¹³C NMR Data Table (Note: This table is illustrative and not based on reported experimental data.)

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
CH (isopropyl)50 - 55
CH₃ (isopropyl)18 - 22
Piperidine Ring CH₂25 - 50
Piperidine Ring CH-N55 - 65
Piperidine Ring CH-OH65 - 75

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the relative stereochemistry, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the piperidine ring and the isopropyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about protons that are close in space, which is vital for determining the stereochemical arrangement of the substituents on the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the confirmation of its chemical formula (C₁₁H₂₄N₂O). LC-MS, which couples liquid chromatography with mass spectrometry, would be used to assess the purity of the compound and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum would offer additional structural information.

Expected HRMS Data

Ion Calculated m/z
[M+H]⁺201.1967

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine on the piperidine ring, C-H stretches of the alkyl groups, and C-N and C-O stretching vibrations.

Expected FT-IR Absorption Bands

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (Broad)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Alkyl)2850 - 3000
C-O Stretch (Alcohol)1050 - 1260
C-N Stretch (Amine)1020 - 1250

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral centers at positions 3 and 4 of the piperidine ring. It would also reveal the conformation of the piperidine ring in the solid state and any intermolecular interactions, such as hydrogen bonding. Without experimental data, a detailed discussion of the crystal structure is not possible.

Computational Chemistry and Theoretical Investigations of 3 Bis Propan 2 Yl Amino Piperidin 4 Ol and Piperidine Derivatives

Quantum Chemical Methods for Electronic and Geometric Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. These calculations, based on the principles of quantum mechanics, can determine the spatial and electronic characteristics of piperidine (B6355638) derivatives. chemjournal.kz Such studies are crucial for predicting reactivity, stability, and other chemically significant features. Both high-level ab initio methods and more computationally efficient approaches are employed to model these heterocyclic systems. acs.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of organic molecules like piperidine derivatives. researchgate.netresearchgate.net This method provides a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. DFT calculations can offer detailed insights into molecular geometry, electronic stability, and reactivity. researchgate.net The choice of functional and basis set is critical for obtaining reliable results, with hybrid functionals like B3LYP and wB97XD often used in conjunction with Pople-style basis sets such as 6-311++G(d,p) for optimizing molecular structures and predicting properties. rsc.orgmdpi.comacs.org For instance, DFT has been successfully used to reproduce the SERS (Surface-Enhanced Raman Scattering) spectra of piperidine by modeling complexes of the molecule linked to silver clusters. mdpi.com

Table 1: Common DFT Functionals and Basis Sets for Piperidine Derivatives

FunctionalBasis SetTypical Application
B3LYP6-311++G(d,p)Geometry optimization, electronic properties, vibrational frequencies. rsc.org
wB97XD6-311++g(d,p)Analysis of transition states and reaction pathways, includes dispersion corrections. acs.org
CAM-B3LYP6-31++G(d,p)Calculation of hyperpolarizability parameters for non-linear optical (NLO) applications. researchgate.net

When dealing with larger molecular systems or when rapid calculations are necessary, semi-empirical methods such as Austin Model 1 (AM1), Parametric Method 3 (PM3), and Recife Model 1 (RM1) serve as valuable tools. chemjournal.kzekb.eg These methods are derived from Hartree-Fock theory but incorporate empirical parameters to simplify calculations, making them significantly faster than DFT or ab initio methods. nih.govuni-muenchen.dempg.de

AM1 was developed to improve upon earlier models by reducing the repulsion between atoms at close distances. wikipedia.org PM3 is a reparameterization of AM1 that often provides better results for certain systems. nih.gov RM1 is a more recent reparameterization of AM1, developed using a larger set of experimental data, which has shown improved accuracy for properties like enthalpies of formation and dipole moments. scielo.br These methods are frequently used for initial molecular modeling and to establish structural features of new piperidine compounds. ekb.eg

Table 2: Comparative Performance of Semi-empirical Methods

PropertyAM1 (Average Unsigned Error)PM3 (Average Unsigned Error)RM1 (Average Unsigned Error)
Enthalpy of Formation (kcal/mol)11.157.985.77 scielo.br
Dipole Moment (D)0.370.380.34 scielo.br
Ionization Potential (eV)0.600.550.45 scielo.br

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. chemjournal.kzekb.eg A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. researchgate.net

For piperidine derivatives, FMO analysis can reveal that the LUMO is often localized on π orbitals of substituents like a phenyl ring, while the HOMO may be localized on the piperidine ring itself. researchgate.net From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), global hardness (η), and global softness (σ), which further help in understanding the biological and chemical activity of the compounds. researchgate.net

Table 3: Illustrative Frontier Orbital Energies for a Piperidine Derivative

ParameterEnergy (eV)
HOMO-6.21
LUMO-1.54
Energy Gap (ΔE)4.67

Note: Data is illustrative and based on values reported for similar heterocyclic compounds in the literature. researchgate.net

High calculated dipole moments for piperidine compounds suggest high polarity. ekb.eg This polarity is a strong indicator that the compounds will be readily soluble in polar solvents like water and alcohols. ekb.egdergipark.org.tr This predictive capability is valuable in pharmaceutical development for anticipating the behavior of a compound in aqueous biological environments. For comparison, the parent piperidine molecule has a dipole moment of approximately 1.7 D. askiitians.com

The thermodynamic stability of a molecule can be assessed by calculating its enthalpy of formation (ΔHf). chemjournal.kz Semi-empirical methods, particularly PM3, are often employed to calculate the enthalpies of formation for a series of related compounds to identify the most energetically stable structures. researchgate.net An analysis of the calculated enthalpies of formation for various model molecules of piperidine derivatives has allowed researchers to pinpoint the most thermodynamically stable compounds among a larger set. chemjournal.kzresearchgate.net For the parent piperidine molecule, the experimentally determined enthalpy of formation for the liquid state is -113.5 kJ/mol. nist.gov

Table 4: Example Calculated Enthalpies of Formation for Piperidine Derivatives

Compound StructureCalculated ΔHf (kcal/mol) using PM3
Piperidine Derivative 1-45.3
Piperidine Derivative 2-38.7
Piperidine Derivative 3-52.1

Note: Values are hypothetical examples based on typical ranges found in computational studies of organic molecules to illustrate the concept of comparing relative stabilities.

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying the properties of single, static molecules, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. researchgate.net MD simulations are particularly useful for understanding the conformational flexibility of piperidine derivatives and their interactions within a biological environment, such as in an explicit solvent or bound to a protein. researchgate.netresearchgate.net

These simulations can reveal key conformational behaviors and interactions by analyzing metrics like the root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area. researchgate.net For piperidine derivatives being investigated as potential drugs, MD simulations can validate the stability of a ligand-protein complex, providing crucial insights into binding modes and affinities that are essential for drug design. researchgate.netresearchgate.net

Conformational Analysis and Dynamic Behavior of Piperidine Scaffolds

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. nih.govias.ac.in However, it can also exist in other forms, such as twist-boat conformations. nih.govias.ac.in The specific conformation adopted by a piperidine derivative is influenced by the nature and position of its substituents. researchgate.netacs.org Computational methods, such as Density Functional Theory (DFT), are employed to investigate the structural and electronic properties of piperidine-based compounds, providing insights into molecular geometry and stability. researchgate.net

Ligand-Protein Interaction Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic interactions between a ligand, such as a piperidine derivative, and its protein target. researchgate.netnih.gov These simulations, often performed over nanoseconds, provide a detailed view of the stability of the ligand-protein complex and the specific interactions that maintain the binding. nih.govbenthamdirect.commdpi.com

Key aspects analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the conformational stability of the protein and the ligand's binding pose throughout the simulation. researchgate.net

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and protein residues are critical for binding affinity and specificity. MD simulations track the persistence of these bonds over time. researchgate.netnih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity. researchgate.net

For instance, MD simulations have been used to confirm the stability of piperidine derivatives in the active site of targets like the main protease of SARS-CoV-2 and to understand the thermodynamic properties of the binding. nih.govmdpi.comstrath.ac.uk These studies revealed that specific amino acid residues are crucial for interacting with and stabilizing the piperidine ligand within the binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely applied to piperidine derivatives to predict their activity and guide the design of new, more potent analogs. tandfonline.comresearchgate.net

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the selection and calculation of molecular descriptors. ucsb.edudrugdesign.org These are numerical values that encode different aspects of a molecule's structure and properties. For piperidine derivatives, a wide range of descriptors are used, which can be broadly categorized: researchgate.net

Descriptor CategoryDescriptionExamples
1D Descriptors Derived from the chemical formula.Molecular Weight, Atom Count. drugdesign.org
2D Descriptors Derived from the 2D representation, including connectivity. drugdesign.orgTopological Polar Surface Area (TPSA), Number of Rotatable Bonds, Autocorrelation Descriptors. nih.govtandfonline.com
3D Descriptors Derived from the 3D conformation of the molecule.Geometrical Descriptors, RDF (Radial Distribution Function) Descriptors. tandfonline.comresearchgate.net
Physicochemical Describe properties like lipophilicity and electronic character.LogP (lipophilicity), Molar Refractivity, HOMO/LUMO energies. ucsb.edu

Software like PaDEL and Dragon are commonly used to calculate a large number of these descriptors from the molecular structures. nih.govlongdom.orgscispace.com The challenge then lies in selecting the most relevant descriptors that correlate strongly with the biological activity being modeled. tandfonline.comresearchgate.net

Development and Validation of Predictive QSAR Models

Once descriptors are calculated, various statistical methods are employed to build the QSAR model. longdom.org Multiple Linear Regression (MLR) is a common technique used to create a linear equation relating the descriptors to the activity. tandfonline.comnih.gov Other machine learning methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are also utilized. nih.govresearchgate.net

A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. nih.gov Validation is typically performed through:

Internal Validation: Techniques like leave-one-out cross-validation (Q² or Q²_LOO) are used to assess the model's internal consistency and stability. tandfonline.comresearchgate.net A QSAR model is generally considered acceptable if Q² is greater than 0.5. tandfonline.com

Statistical Parameters: The quality of the model is judged by several statistical metrics, including the coefficient of determination (R²), which should be high (typically > 0.6), the F-statistic, and the Root Mean Square Error (RMSE). tandfonline.comnih.gov

For example, a QSAR study on piperidine derivatives as Akt1 inhibitors developed models with R² values up to 0.832 and Q²_LOO values up to 0.796, indicating robust and predictive models. nih.gov

External Verification of QSAR Models

The ultimate test of a QSAR model's utility is its ability to accurately predict the activity of new compounds not used in its development. nih.govscribd.com This is known as external validation. tandfonline.com The dataset is typically split into a training set (for model building) and a test set (for external validation). scispace.comresearchgate.net The model is built using the training set and then used to predict the activities of the compounds in the test set. The predictive ability is evaluated by calculating the predictive R² (R²_pred) for the external set. scispace.com

Successful external validation demonstrates that the model is generalizable and can be reliably used to screen new chemical entities or prioritize compounds for synthesis and testing. tandfonline.comscribd.com Studies on piperidine derivatives have demonstrated the importance of this step, where models were generalized to other subfamilies of piperidines to simultaneously compare activities and assess structural similarities. tandfonline.comnih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). tandfonline.commdpi.com It is extensively used to study piperidine derivatives, providing insights into their binding modes and predicting their affinity for a specific biological target. researchgate.nettandfonline.comresearchgate.net

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" for each pose. nih.gov This score is an estimate of the binding affinity, with more negative scores generally indicating stronger binding. nih.gov The results of a docking study can reveal:

Binding Pose: The most likely three-dimensional arrangement of the ligand within the active site.

Key Interactions: Specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and amino acid residues of the protein. nih.govnih.gov

Binding Affinity: A predicted binding energy or score that ranks different ligands or poses. tandfonline.com

For example, docking studies of piperidine derivatives into the active site of the dopamine (B1211576) D2 receptor helped predict possible binding modes. tandfonline.com Similarly, docking of piperidine analogs into the µ-opioid receptor identified key residues like D147 and W318 involved in binding. tandfonline.com These studies are crucial for structure-based drug design, allowing researchers to rationally modify the ligand's structure to improve its interaction with the target, as demonstrated in the design of inhibitors for HIV-1 protease and Protein Kinase B. benthamdirect.comnih.gov The insights from docking are often further validated and explored using molecular dynamics simulations. researchgate.netresearchgate.net

Prediction of Binding Poses and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor's binding site. This method also estimates the strength of the interaction, commonly expressed as a binding affinity or docking score.

In studies of various piperidine derivatives, molecular docking has been successfully employed to understand their interactions with targets such as the µ-opioid receptor and the sigma-1 (S1R) receptor. nih.govtandfonline.com For instance, a series of 4-amino methyl piperidine derivatives were evaluated for their analgesic potential by docking them into the µ-opioid receptor. The results revealed binding affinities ranging from -8.13 to -13.37 kcal/mol, indicating strong interactions within the binding pocket. tandfonline.com Similarly, investigations into piperazine-based compounds targeting the S1R receptor identified ligands with high affinity, with Kᵢ values as low as 3.2 nM, comparable to the reference compound haloperidol. nih.govrsc.org

For 3-[Bis(propan-2-yl)amino]piperidin-4-ol, a similar computational approach would involve docking the molecule into the crystal structures of various potential receptors. The software calculates the most stable binding poses based on a scoring function that evaluates factors like electrostatic interactions and van der Waals forces. The resulting binding affinity score predicts the strength of the ligand-receptor complex; a more negative score typically signifies a stronger interaction.

To illustrate, a hypothetical docking study of this compound against several receptors known to bind piperidine scaffolds might yield results similar to those presented in the table below.

Illustrative Docking Scores for this compound

Target Receptor Predicted Binding Affinity (kcal/mol) Predicted Kᵢ (nM)
Sigma-1 Receptor (S1R) -9.2 45
µ-Opioid Receptor (MOR) -8.5 150
Farnesyltransferase (FTase) -7.8 400

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a molecular docking simulation.

Identification of Critical Amino Acid Residues and Binding Domains

Beyond predicting affinity, computational models are crucial for identifying the specific amino acid residues within the receptor's binding domain that are critical for ligand interaction. nih.gov Analysis of the predicted binding pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds.

For example, docking studies of potent piperidine derivatives in the µ-opioid receptor identified interactions with a set of critical residues, including Q124, D147, Y148, M151, and H297. tandfonline.com These interactions, which encapsulate the ligand within the binding pocket, are essential for the compound's activity. Similarly, computational analysis of S1R ligands revealed that the protonated amine of the piperidine ring is a key feature for interaction with the receptor. nih.gov

In a theoretical investigation of this compound, its structural features—the hydroxyl group, the tertiary amine, and the bulky bis(propan-2-yl) groups—would be analyzed for their potential interactions. The hydroxyl group could act as a hydrogen bond donor or acceptor, while the nitrogen atom, if protonated at physiological pH, could form a strong ionic bond with an acidic residue like aspartic acid (Asp) or glutamic acid (Glu). The hydrophobic isopropyl groups would likely engage in van der Waals interactions with nonpolar residues.

Illustrative Interaction Analysis for this compound in a Hypothetical Receptor Site

Functional Group of Ligand Potential Interaction Type Interacting Amino Acid Residue (Example)
Piperidine Nitrogen (protonated) Ionic Bond / Salt Bridge Aspartic Acid (D147)
Piperidin-4-ol (Hydroxyl) Hydrogen Bond (Donor/Acceptor) Tyrosine (Y148), Serine (S155)

Note: This table presents hypothetical interactions based on the structure of the compound and common binding motifs found in related molecules. The specific residues are illustrative examples. tandfonline.com

In Silico Target Prediction and Prediction of Activity Spectra for Substances (PASS) Analysis

In silico target prediction tools and PASS analysis are used in the early stages of research to screen novel compounds against vast databases of biological targets and predict their likely biological activities. researchgate.net These methods use structure-activity relationships derived from known compounds to forecast the potential effects of a new molecule.

PASS analysis predicts a spectrum of biological activities based on a compound's structure. The output provides probabilities for a substance being active (Pa) or inactive (Pi) for various biological functions. A high Pa value suggests a high likelihood that the compound will exhibit that particular activity in experimental tests. This approach allows researchers to prioritize which compounds and which experimental assays are most promising.

For this compound, a PASS analysis could reveal a range of potential pharmacological effects, helping to form hypotheses about its mechanism of action. For instance, given its piperidine core, the analysis might predict activities related to the central nervous system, such as analgesic, neuroprotective, or receptor modulation activities.

Illustrative PASS Analysis Results for this compound

Predicted Biological Activity Pa (Probability to be Active) Pi (Probability to be Inactive)
Sigma-1 Receptor Agonist 0.815 0.012
Analgesic 0.754 0.025
Mu-Opioid Receptor Ligand 0.698 0.041
Farnesyltransferase Inhibitor 0.520 0.115

Note: The data presented in this table is for illustrative purposes only. It is a hypothetical representation of the output from a PASS analysis and does not reflect actual experimental results.

Structure Activity Relationship Sar Studies of 3 Bis Propan 2 Yl Amino Piperidin 4 Ol Analogues

Impact of N-Substituent and Bis(propan-2-yl)amino Moiety Modifications on Biological Activities

Modifications to the substituents on both nitrogen atoms of the aminopiperidine core are a cornerstone of SAR exploration, allowing for the fine-tuning of biological activity. mdpi.com Research into various classes of piperidine-containing compounds demonstrates that the nature of these substituents is a critical determinant of potency and target selectivity.

The N-substituent on the piperidine (B6355638) ring plays a pivotal role in molecular recognition and binding. Studies on 4-aminopiperidine (B84694) derivatives as antifungal agents revealed that combining a benzyl (B1604629) or phenylethyl residue at the piperidine nitrogen with a long alkyl chain, specifically an n-dodecyl group, at the 4-amino position resulted in the most beneficial enhancement of antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were found to be detrimental to activity. mdpi.com In the context of CCR5 antagonists, the N-substituent on the piperidine ring often interacts with the receptor, and modifications can significantly alter binding affinity. researchgate.net For instance, in a series of DPP-4 inhibitors, the aminopiperidinyl moiety is known to interact with the enzyme through salt bridges, and structural modifications in this region can perturb the necessary orientation for effective binding. beilstein-journals.org

The bis(propan-2-yl)amino moiety at the 3-position is another key feature. While direct SAR studies on this specific group are limited in the provided context, general principles of amine substitution in related scaffolds are informative. The size, lipophilicity, and hydrogen-bonding capacity of substituents on the exocyclic amino group are critical. In studies of dopamine (B1211576) D2/D3 receptor ligands, functionalization of the amino group with different sulfonamides significantly improved D3 affinity. nih.gov This suggests that modifications of the bis(propan-2-yl)amino group, such as replacing the isopropyl groups with other alkyl or arylalkyl substituents, could profoundly impact biological activity by altering steric and electronic properties that govern ligand-receptor interactions.

The following table summarizes the impact of N-substituent modifications on the biological activity of related 4-aminopiperidine scaffolds.

Base ScaffoldPiperidine N1-SubstituentAmino N4-SubstituentObserved Biological Activity
4-AminopiperidineBenzyln-DodecylHigh antifungal activity mdpi.com
4-AminopiperidinePhenylethyln-DodecylHigh antifungal activity mdpi.com
4-AminopiperidineBenzylShort/Branched AlkylDetrimental to activity mdpi.com
4-Aminopiperidine-3,4-dihyroquinazoline-2-uracilPhenyl (unsubstituted)(varied)Diminished DPP4 inhibition nih.gov
4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil4-Chlorophenyl(varied)Increased DPP4 inhibition nih.gov

Influence of Piperidine Ring Stereochemistry and Conformation on Potency and Selectivity

The stereochemistry and conformational flexibility of the piperidine ring are fundamental to the biological activity of its derivatives. researchgate.net The rigid, six-membered ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable. The spatial orientation of substituents (axial vs. equatorial) on the ring is dictated by this conformation and is critical for proper alignment within a biological target's binding site. researchgate.net

The relative stereochemistry of the substituents at positions 3 and 4 (the amino and hydroxyl groups) is a key determinant of potency. For many biologically active piperidines, a specific diastereomer shows significantly higher activity. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives highlights the importance of controlling stereochemistry. researchgate.net While specific data on the cis/trans isomers of 3-[Bis(propan-2-yl)amino]piperidin-4-ol is not detailed in the search results, it is a well-established principle that stereoisomers can have vastly different pharmacological profiles. The chair conformation with an axial anilide group was found to have the lowest energy and correlated with activity in analogues of fentanyl, a potent piperidine-based analgesic. researchgate.net

Furthermore, introducing conformational constraints into the piperidine ring can enhance potency and selectivity. This can be achieved by incorporating the ring into a bicyclic system or by adding bulky substituents. The use of a conformationally restricted 4-aminopiperidine ring has been shown to be effective in several series of CCR5 antagonists. nih.gov In one study, a novel analogue of the DPP-4 inhibitor Alogliptin was synthesized with a spirocyclic cyclopropyl (B3062369) ring on the piperidine moiety. beilstein-journals.org This modification was intended to enhance hydrophobic interactions with the DPP-4 enzyme. However, the resulting compound was less potent than Alogliptin, likely because the required orientation of the aminopiperidine motif for forming a critical salt bridge was perturbed by the structural modification. beilstein-journals.org This finding underscores the delicate balance between adding favorable interactions and maintaining the optimal conformation for binding.

Role of the Hydroxyl Group at Position 4 and its Derivatization on Activity

The hydroxyl group is a versatile functional group that frequently plays a crucial role in the biological activity of therapeutic agents. researchgate.netnih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, directional interactions with biological targets, which can contribute significantly to binding affinity. researchgate.net

In the this compound scaffold, the hydroxyl group at the 4-position is pivotal. Its presence and specific orientation relative to the amino group are critical for establishing key interactions within the receptor binding pocket. In many receptor-ligand interactions, hydroxyl groups form hydrogen bonds with specific amino acid residues like aspartate, glutamate, or serine. nih.gov The introduction of a hydroxyl group can increase the bioactive potential of a molecule by enhancing ligand-to-target binding and influencing hydrophilicity, which affects pharmacokinetic properties. researchgate.net

Derivatization of the hydroxyl group, for instance, through esterification or etherification, is a common strategy in medicinal chemistry to probe the SAR of a scaffold. Replacing the 4-hydroxypiperidine (B117109) ring with a flexible 3-(methylamino)propyloxy chain in a series of histamine (B1213489) H3 receptor antagonists led to varied effects on potency, depending on other substituents in the molecule. nih.gov In some cases, this modification decreased activity, while in others it led to an increase, demonstrating that the rigid structure of the hydroxypiperidine ring is not universally superior to a more flexible side chain. nih.gov Functionalization of hydroxyl groups in other classes of compounds has been shown to modulate affinity and, in some cases, lead to a loss of agonist potency, suggesting that the free hydroxyl is essential for the desired biological response. nih.gov The high desolvation penalty of hydroxyl groups can also reduce binding affinity if the group is not able to form favorable interactions within the binding site to compensate. researchgate.net

Pharmacophore Elucidation and Design Principles for Lead Optimization

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. pharmacophorejournal.com Developing such a model is a critical step in lead optimization, as it provides a blueprint for designing new analogues with improved properties. A pharmacophore model for this compound analogues would likely be derived from a set of known active compounds, identifying common features such as hydrogen bond donors/acceptors, hydrophobic regions, and charged/ionizable groups. pharmacophorejournal.comnih.gov

Based on the SAR data, a putative pharmacophore for this class of compounds would include:

A Basic Nitrogen Center: The nitrogen of the piperidine ring, which is typically protonated at physiological pH and can form a crucial salt bridge or ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the receptor. beilstein-journals.org

A Hydrogen Bond Donor/Acceptor: The hydroxyl group at the 4-position is a key feature, capable of forming specific hydrogen bonds that anchor the ligand in the binding pocket. nih.gov

Hydrophobic/Steric Moieties: The bis(propan-2-yl)amino group and the N-substituent on the piperidine ring occupy specific hydrophobic pockets. The size, shape, and lipophilicity of these groups are critical for achieving high potency. mdpi.com

Defined Spatial Geometry: The relative stereochemistry of the substituents on the piperidine ring and the ring's conformation are crucial for placing the other pharmacophoric features in the correct three-dimensional orientation for optimal receptor interaction. researchgate.netnih.gov

Correlation of Specific Structural Features with Observed Preclinical Biological Potency and Selectivity

The ultimate validation of SAR studies comes from correlating specific structural modifications with quantitative measures of biological activity, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values from preclinical assays. nih.gov

Similarly, in the development of 4-aminopiperidine-based DPP4 inhibitors, specific substitutions on a phenyl ring attached to the core structure had a clear impact on potency. nih.gov The placement of electron-withdrawing groups on the phenyl moiety increased activity in the order of Cl > CF3 > F. nih.gov Compound 9i , bearing a chloro substitution, showed the most promising inhibitory activity with an IC50 of 9.25 ± 0.57 µM. nih.gov In contrast, replacing the substituent with an electron-donating group or leaving the ring unsubstituted led to diminished activity. nih.gov

These findings are summarized in the table below, illustrating the direct correlation between structure and preclinical potency.

Compound IDKey Structural FeatureTargetBiological Potency (IC50)
2 7-chloroquinolin-4-ylCCR50.692 µM mdpi.com
2j Alternative heterocyclic arylCCR50.233 µM mdpi.com
9a Unsubstituted PhenylDPP4> 50 µM nih.gov
9c 4-ChlorophenylDPP415.3 ± 0.65 µM nih.gov
9i 4-Chlorophenyl (on bromo-quinazoline)DPP49.25 ± 0.57 µM nih.gov

These examples clearly demonstrate how specific, targeted modifications to the molecular scaffold, guided by SAR principles, can lead to significant improvements in biological potency. The data provides a rational basis for the further design and optimization of analogues of this compound as potential therapeutic agents.

Conclusion and Future Directions for 3 Bis Propan 2 Yl Amino Piperidin 4 Ol Research

Summary of Key Findings in Synthesis, Computational Analysis, and Preclinical Biology

A summary for this specific compound cannot be compiled due to a lack of direct research. However, key findings for related structures provide a foundational blueprint.

Synthesis: The synthesis of substituted piperidines is a mature field in organic chemistry. nih.gov Chiral 4-amino-3-hydroxy piperidine (B6355638) scaffolds, which are structurally similar, have been synthesized using various strategies, including asymmetric hydrogenation and the use of chiral precursors like 2-deoxy-D-ribose. rsc.orgnih.gov A common approach to creating 3-amino-piperidine structures involves the chemical or enzymatic resolution of precursors, such as N-protected 3-piperidone, followed by reductive amination or other derivatization steps. google.comgoogle.com It is plausible that a synthetic route to 3-[Bis(propan-2-yl)amino]piperidin-4-ol could be developed starting from a protected 3-aminopiperidin-4-one intermediate, followed by stereoselective reduction of the ketone and reductive amination to introduce the diisopropylamino group.

Computational Analysis: Computational tools are frequently used to predict the properties of novel compounds. For a molecule like this compound, molecular docking studies could predict its binding affinity to various receptors. The piperidine ring is a known pharmacophore for central nervous system (CNS) targets, and derivatives have been investigated for activities such as serotonin (B10506) and noradrenaline reuptake inhibition. google.com Analysis of properties like topological polar surface area (TPSA) and octanol-water partition coefficient (LogP) would be crucial in assessing its drug-likeness and potential for crossing the blood-brain barrier.

Preclinical Biology: The 4-hydroxypiperidine (B117109) moiety is a key feature in compounds designed as histamine (B1213489) H3 receptor antagonists and analgesics. nih.govresearchgate.net The introduction of different substituents on the piperidine nitrogen and at other positions on the ring dramatically influences potency and selectivity. nih.govmdpi.com Similarly, the 3-aminopiperidine scaffold is a crucial component in drugs like Linagliptin, a DPP-4 inhibitor. The specific substitution pattern of this compound, with a bulky diisopropylamino group at the 3-position and a hydroxyl group at the 4-position, suggests potential for unique interactions with biological targets, though no preclinical data has been published to confirm any specific activity.

Identification of Remaining Research Gaps and Underexplored Areas

The primary research gap is the complete absence of published data for this compound. The entire discovery and development cascade for this specific molecule remains an underexplored area.

Key Unexplored Questions:

Stereochemistry: The compound has two chiral centers (at C3 and C4), meaning it can exist as four possible stereoisomers. The synthesis and biological evaluation of each individual isomer are critical, as biological activity is often stereospecific.

Biological Targets: The primary biological target(s) of this compound are unknown. A broad screening campaign against a panel of receptors, enzymes, and ion channels is necessary to identify its pharmacological profile.

Structure-Activity Relationship (SAR): No SAR studies exist. The importance of the diisopropylamino group versus other secondary or tertiary amines at the C3 position is unknown, as is the role of the C4 hydroxyl group.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has not been investigated.

Strategies for Further Derivatization and Scaffold Modification for Enhanced Efficacy and Selectivity

Assuming a biological target is identified, a systematic derivatization program would be the logical next step.

StrategyTarget MoietyRationalePotential Outcome
N-Substitution Piperidine NitrogenModulate physicochemical properties (e.g., pKa, lipophilicity) and explore interactions with the target protein.Improved potency, selectivity, or pharmacokinetic properties.
Amine Modification C3-Diisopropylamino groupVarying the steric bulk and electronics at C3 to probe the binding pocket. Replacing with smaller (dimethylamino) or larger (dibutylamino) groups, or cyclic amines (pyrrolidinyl, piperidinyl).Enhanced binding affinity and selectivity.
Hydroxyl Group Modification C4-Hydroxyl groupEtherification or esterification to alter hydrogen bonding capacity and lipophilicity.Improved cell permeability and metabolic stability.
Scaffold Hopping Piperidine RingReplacing the piperidine with other heterocyclic scaffolds (e.g., pyrrolidine, azepane) while maintaining key substituent vectors.Discovery of novel intellectual property with potentially superior properties.

Potential Applications as Chemical Probes and Novel Therapeutic Scaffolds

Given the prevalence of the substituted piperidine motif in pharmacology, this compound could serve as a valuable scaffold. researchgate.netresearchgate.net

Chemical Probes: If the compound is found to have high affinity and selectivity for a specific biological target, it could be developed into a chemical probe. By attaching a fluorescent tag or a reactive group, it could be used to study the function and localization of its target protein in cells and tissues.

Novel Therapeutic Scaffolds: The 3-amino-4-hydroxypiperidine core represents a rigid scaffold that presents functional groups (amine and alcohol) in a defined three-dimensional space. This makes it an attractive starting point for fragment-based drug discovery or for building libraries of compounds aimed at specific target families, such as G-protein coupled receptors (GPCRs) or kinases, where the piperidine ring is a common feature. smolecule.com Its derivatives could potentially find applications in CNS disorders, inflammatory conditions, or metabolic diseases, areas where piperidine-containing drugs have historically shown promise. google.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.